molecular formula C18H19ClO B1653645 (4-Chlorophenyl)(pentamethylphenyl)methanone CAS No. 18780-05-7

(4-Chlorophenyl)(pentamethylphenyl)methanone

Cat. No.: B1653645
CAS No.: 18780-05-7
M. Wt: 286.8 g/mol
InChI Key: FTHKOQJCBPQJGR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pentamethylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a pentamethylphenyl group attached to a central carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(pentamethylphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with pentamethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acyl chloride reacts with the aromatic ring to form the ketone product.

Reaction Conditions:

    Reagents: 4-chlorobenzoyl chloride, pentamethylbenzene, aluminum chloride (AlCl3)

    Solvent: Dichloromethane (CH2Cl2)

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(pentamethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(4-Chlorophenyl)(pentamethylphenyl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(pentamethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the pentamethyl groups, resulting in different chemical properties and reactivity.

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone:

Uniqueness

(4-Chlorophenyl)(pentamethylphenyl)methanone is unique due to the presence of the pentamethylphenyl group, which imparts steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

(4-chlorophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHKOQJCBPQJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384400
Record name (4-Chlorophenyl)(pentamethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18780-05-7
Record name (4-Chlorophenyl)(pentamethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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